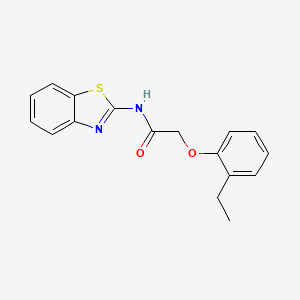

N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide" is a benzothiazole derivative. Benzothiazoles and their derivatives play a crucial role in the development of intermediate molecules for various pharmacologically active agents.

Synthesis Analysis

- Kumar et al. (2020) describe the synthesis of benzothiazole derivatives, including N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide, through condensation reactions. These compounds were synthesized using 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones in ethanol in the presence of glacial acetic acid (Kumar, 2020).

Molecular Structure Analysis

- Balijapalli et al. (2017) investigated the molecular structure of N-(benzo[d]thiazol-2-yl) acetamides, noting that hydrogen bonding plays a significant role in their molecular assemblies (Balijapalli, 2017).

Chemical Reactions and Properties

- The study by Kumar et al. (2020) also explored the chemical reactions of these derivatives, particularly focusing on their biological activity as COX-2 inhibitors (Kumar, 2020).

Physical Properties Analysis

- Yu et al. (2014) synthesized similar benzothiazole derivatives and characterized them using IR, NMR, and elemental analyses, providing insights into their physical properties (Yu, 2014).

Chemical Properties Analysis

- Duran and Canbaz (2013) determined the acidity constants (pKa values) of benzothiazole acetamide derivatives, providing critical information on their chemical properties (Duran, 2013).

Applications De Recherche Scientifique

Synthesis and Structural Modifications

Benzothiazole derivatives, including N-1,3-benzothiazol-2-yl-2-(2-ethylphenoxy)acetamide, are explored for their synthesis and structural modifications to enhance biological activity and stability. For instance, modifications to the benzothiazole ring have been studied to improve metabolic stability and in vitro potency against specific biological targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) (Stec et al., 2011). Another study synthesized a range of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to evaluate their antitumor activity, highlighting the compound's relevance in cancer research (Yurttaş et al., 2015).

Potential Therapeutic Applications

Research into benzothiazole derivatives has demonstrated their potential in treating various diseases due to their diverse biological activities. For example, certain benzothiazole derivatives have shown significant anti-inflammatory and analgesic properties, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Kumar et al., 2020). Furthermore, the synthesis and biological evaluation of benzothiazole β-lactam conjugates have revealed moderate antimicrobial activities and potential as antimalarial medicines, indicating the compound's utility in addressing infectious diseases (Alborz et al., 2018).

Chemical and Biological Interactions

Studies have also focused on the chemical properties of benzothiazole derivatives and their interactions with biological molecules. For instance, spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have explored their ligand-protein interactions and potential in photovoltaic efficiency modeling, underscoring the compound's versatility beyond therapeutic applications (Mary et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-2-12-7-3-5-9-14(12)21-11-16(20)19-17-18-13-8-4-6-10-15(13)22-17/h3-10H,2,11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZFMXFGBPVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-(2-ethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)